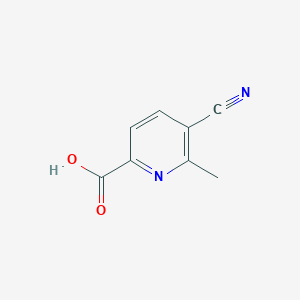

5-Cyano-6-methylpyridine-2-carboxylic acid

Description

The exact mass of the compound 5-Cyano-6-methylpyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Cyano-6-methylpyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-6-methylpyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyano-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-5-6(4-9)2-3-7(10-5)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHKZRJTZQWLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855916-58-4 | |

| Record name | 5-cyano-6-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Cyano-6-methylpyridine-2-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Cyano-6-methylpyridine-2-carboxylic Acid

Abstract: 5-Cyano-6-methylpyridine-2-carboxylic acid is a trifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique architecture, featuring a pyridine core substituted with a carboxylic acid, a cyano group, and a methyl group, offers a versatile platform for the synthesis of complex molecular entities. The strategic placement of these functional groups allows for orthogonal chemical modifications, making it a highly valuable building block for creating diverse chemical libraries and novel active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, drawing upon predictive data and experimental findings from closely related structural analogs due to the limited direct literature on this specific molecule. We present a scientifically grounded discussion of its physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and an exploration of its derivatization potential.

Chemical Identity and Molecular Structure

5-Cyano-6-methylpyridine-2-carboxylic acid, also known as 5-cyano-6-methylpicolinic acid, is a derivative of pyridine. The presence of electron-withdrawing cyano and carboxylic acid groups, alongside an electron-donating methyl group, creates a unique electronic profile on the pyridine ring, influencing its reactivity and physicochemical properties.

-

IUPAC Name: 5-Cyano-6-methylpyridine-2-carboxylic acid

-

Molecular Formula: C₈H₆N₂O₂

-

Molecular Weight: 162.15 g/mol

-

PubChem CID: 25312628[1]

-

InChIKey: VOHKZRJTZQWLDH-UHFFFAOYSA-N[1]

Caption: Molecular structure of 5-Cyano-6-methylpyridine-2-carboxylic acid.

Physicochemical Properties

| Property | 5-Cyano-6-methylpyridine-2-carboxylic acid (Predicted) | 6-Methylpyridine-2-carboxylic acid (Experimental) | 6-Cyano-2-pyridinecarboxylic acid (Experimental) |

| CAS Number | N/A | 934-60-1[2] | 209534-19-8 |

| Molecular Weight | 162.15 g/mol [1] | 137.14 g/mol [2][3] | 148.12 g/mol [4] |

| Appearance | White to off-white solid | White to Almost white powder to crystal[2] | Solid[4] |

| Melting Point | N/A | 127.0 to 132.0 °C[2] | N/A |

| XLogP | 0.8[1] | 1.1[3] | N/A |

| Solubility | N/A | Soluble in water and methanol[2] | N/A |

The introduction of an electron-withdrawing cyano group in the 5-position is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to 6-methylpyridine-2-carboxylic acid. It would also likely increase the melting point due to stronger intermolecular dipole-dipole interactions.

Spectroscopic Profile (Predicted)

A definitive spectroscopic analysis requires experimental data. However, based on the functional groups present, the following spectral characteristics can be predicted:

-

¹H NMR:

-

Pyridine Protons (2H): Two doublets would be expected in the aromatic region (~7.5-8.5 ppm), corresponding to the protons at the C3 and C4 positions. The coupling constant between them would be indicative of their meta relationship.

-

Methyl Protons (3H): A singlet would appear in the upfield region (~2.5-2.8 ppm).

-

Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: Signal expected around 165-175 ppm.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (120-160 ppm). The carbons attached to the cyano (C5) and carboxylic acid (C2) groups would be significantly deshielded.

-

Cyano Carbon: A characteristic signal around 115-120 ppm.

-

Methyl Carbon: A signal in the aliphatic region (~20-25 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C≡N Stretch (Cyano): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple peaks in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M+): An intense peak at m/z = 162.

-

Key Fragments: Expect fragmentation corresponding to the loss of •OH (m/z = 145) and •COOH (m/z = 117).

-

Proposed Synthesis and Purification

No direct, optimized synthesis for 5-Cyano-6-methylpyridine-2-carboxylic acid is published. However, a plausible and robust synthetic route can be designed based on established transformations in pyridine chemistry. A logical approach involves the hydrolysis of a corresponding nitrile ester, which can be synthesized from commercially available precursors.

Caption: Plausible synthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis via Hydrolysis

This protocol outlines the final step of a potential synthesis: the hydrolysis of a precursor, methyl 5-cyano-6-methylpyridine-2-carboxylate. This method is adapted from standard procedures for ester hydrolysis on heterocyclic systems[2].

Objective: To synthesize 5-Cyano-6-methylpyridine-2-carboxylic acid by hydrolyzing its corresponding methyl ester.

Materials:

-

Methyl 5-cyano-6-methylpyridine-2-carboxylate (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

Deionized water

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (2M HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 5-cyano-6-methylpyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and deionized water.

-

Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Reaction: Heat the mixture to 60 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality Note: Using a mixture of THF and water ensures the solubility of both the organic ester and the inorganic base. LiOH is a strong nucleophile for ester saponification, and gentle heating accelerates the reaction without promoting side reactions like decarboxylation.

-

-

Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with deionized water and wash once with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 2M HCl. A white precipitate should form.

-

Trustworthiness Check: The formation of a precipitate upon acidification is a key indicator of successful conversion to the less water-soluble carboxylic acid.

-

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 5-Cyano-6-methylpyridine-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield a white crystalline solid.

Chemical Reactivity and Derivatization

The molecule's three functional groups offer distinct sites for chemical modification, allowing for a wide range of derivatization strategies.

Caption: Key reaction pathways for derivatization.

-

Carboxylic Acid Group: This is the most reactive site for standard transformations.

-

Esterification: Can be readily converted to esters using an alcohol under acidic conditions (e.g., Fischer esterification).

-

Amidation: Forms amides via activation with coupling reagents (e.g., HATU, EDC) followed by reaction with a primary or secondary amine. This is a cornerstone of medicinal chemistry for building diversity.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Cyano Group: The nitrile is a versatile functional group handle.

-

Hydrolysis: Can be fully hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or partially hydrolyzed to a primary amide under more controlled conditions.

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using catalytic hydrogenation (e.g., H₂, Raney Ni)[5].

-

-

Pyridine Ring and Methyl Group:

-

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can facilitate further functionalization.

-

Methyl Group Functionalization: The methyl group can potentially be oxidized or halogenated, although this may require specific conditions to avoid reacting with other parts of the molecule.

-

Applications in Research and Development

While specific applications of this exact molecule are not documented, its structure is emblematic of scaffolds highly sought after in drug discovery. Pyridine carboxylic acid isomers are foundational to a vast number of drugs used to treat conditions ranging from tuberculosis to cancer and diabetes[6].

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and multiple points for diversification make it an ideal fragment for screening against biological targets.

-

Scaffold for Bioactive Molecules: The pyridine core is a well-established "privileged scaffold" in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor or be used as a bioisostere for other functional groups. The carboxylic acid provides a strong interaction point (salt bridge, H-bond) with protein active sites.

-

Coordination Chemistry: As a derivative of picolinic acid, it can act as a bidentate ligand for coordinating with metal ions, opening applications in catalysis and the development of metal-based therapeutics[7].

Safety and Handling

No specific safety data exists for 5-Cyano-6-methylpyridine-2-carboxylic acid. Therefore, a conservative approach to handling is required, based on data from its structural components and analogs.

-

Hazard Identification (Inferred):

-

Based on 6-Methylpyridine-2-carboxylic acid, the compound should be considered an irritant. It is likely to cause skin irritation (H315) and serious eye irritation (H319)[8]. It may also cause respiratory irritation (H335)[8].

-

Compounds containing a cyano group should always be handled with care due to the potential for toxicity.

-

-

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes[9].

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Conclusion

5-Cyano-6-methylpyridine-2-carboxylic acid represents a chemical scaffold with high potential for synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for generating molecular diversity. While direct experimental data remains scarce, this guide has synthesized a comprehensive technical overview by integrating predictive methods with established chemical principles and data from closely related analogs. The proposed synthetic strategies and analysis of its reactivity profile provide a solid foundation for researchers and drug development professionals looking to exploit the unique chemical properties of this versatile building block.

References

-

Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2022). Morpholin-4-ium amide. IUCrData, 7(11), x221033. Available at: [Link]

-

Avcı, D., Tirit, A., Gümüştay, A., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Journal of Molecular Structure, 1208, 127885. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70282, 6-Methylpyridine-2-carboxylic acid. Retrieved January 24, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150847. Retrieved January 24, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24989044. Retrieved January 24, 2026, from [Link].

-

Patil, S. B., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 3, 83-86. Available at: [Link]

-

Global Info Research. (n.d.). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. Retrieved January 24, 2026, from [Link].

-

LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 24, 2026, from [Link].

-

PubChemLite. (n.d.). 5-cyano-6-methylpyridine-2-carboxylic acid. Retrieved January 24, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4413845. Retrieved January 24, 2026, from [Link].

-

El-Faham, A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3326. Available at: [Link].

-

Feely, W. E., Evanega, G., & Beavers, E. M. (1962). 2-CYANO-6-METHYLPYRIDINE. Organic Syntheses, 42, 30. Available at: [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16736274. Retrieved January 24, 2026, from [Link].

-

Al-Hourani, B. J. (2012). Synthesis of Some Aminopicolinic Acids. UMSL ScholarWorks. Available at: [Link].

-

Nicewicz, D. A., & MacMillan, D. W. C. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 136(17), 6232–6235. Available at: [Link].

-

Dyachenko, V. D., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. Available at: [Link].

-

Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. Available at: [Link].

-

Smaill, J. B., et al. (1993). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 36(15), 2534-2541. Available at: [Link].

- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).

-

Maaroof, H. M. A., et al. (2022). Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. Molecules, 27(21), 7284. Available at: [Link].

-

Frolov, K. A., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(16), 9244-9265. Available at: [Link].

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. jocpr.com [jocpr.com]

- 3. CID 150847 | C7H5N5O2 | CID 150847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 8. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rqkpaubbmnabon-uhfffaoysa- | C11H7BrO2 | CID 21576142 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Cyano-6-methylpyridine-2-carboxylic Acid: Synthesis, Characterization, and Potential Applications

Introduction

In the landscape of drug discovery and materials science, pyridine carboxylic acids serve as foundational scaffolds. Their rigid, planar structure, combined with the electronic properties of the nitrogen heteroatom and the versatile chemistry of the carboxyl group, makes them privileged chelating agents, ligands for catalysis, and key intermediates in the synthesis of complex bioactive molecules.[1] This guide focuses on a specific, sparsely documented derivative: 5-Cyano-6-methylpyridine-2-carboxylic acid (also known as 5-Cyano-6-methylpicolinic acid).

While this compound is commercially available from specialized suppliers under the CAS Number 855916-58-4, it is notably absent from mainstream scientific literature, presenting a unique challenge and opportunity for researchers.[2] The absence of published data necessitates a first-principles approach to its synthesis and characterization. This document provides a robust, scientifically grounded framework for the de novo synthesis, purification, and analysis of this compound, leveraging established chemical principles to empower researchers in their exploration of this novel chemical entity.

Compound Identification and Physicochemical Properties

The formal IUPAC name for the target compound is 5-Cyano-6-methylpyridine-2-carboxylic acid . Its structural and molecular information are summarized below.

| Property | Value | Source |

| CAS Number | 855916-58-4 | [2] |

| Molecular Formula | C₈H₆N₂O₂ | [2] |

| Molecular Weight | 162.15 g/mol | [2] |

| SMILES | O=C(O)C1=NC(C)=C(C#N)C=C1 | [2] |

| InChI Key | VOHKZRJTZQWLDH-UHFFFAOYSA-N | - |

Due to the lack of experimental data, properties must be inferred from related, well-characterized analogs. For context, the starting material for the proposed synthesis, 6-Methylpyridine-2-carboxylic acid (CAS 934-60-1), is a white crystalline solid with a melting point of approximately 130 °C and is soluble in water and methanol. The introduction of a polar cyano group is expected to increase the melting point and may alter solubility profiles.

Strategic Synthesis Pathway: A First-Principles Approach

The most logical and robust method for introducing a cyano group onto an aromatic ring, particularly at a specific position, is the Sandmeyer reaction .[3][4] This classic transformation involves the diazotization of a primary aromatic amine followed by the displacement of the resulting diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[5][6]

Our proposed synthesis, therefore, begins with a suitable amino-substituted precursor, 5-Amino-6-methylpyridine-2-carboxylic acid . While this precursor is also not widely documented, it can be derived from commercially available materials. The overall synthetic workflow is depicted below.

Caption: Proposed two-part synthetic workflow for 5-Cyano-6-methylpyridine-2-carboxylic acid.

Part 1: Synthesis of the Amine Precursor (A Plausible Route)

-

Nitration: The initial step involves the regioselective nitration of 6-Methylpyridine-2-carboxylic acid . Due to the directing effects of the carboxyl group and the pyridine nitrogen, the nitro group is expected to add at the 5-position.

-

Reduction: The resulting nitro-intermediate is then reduced to the primary amine, 5-Amino-6-methylpyridine-2-carboxylic acid . A standard and effective method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.[7]

Part 2: The Sandmeyer Reaction Protocol

This protocol details the conversion of the amine precursor to the final cyano-substituted product. The causality behind each step is critical for success and safety.

Step 1: Diazotization of 5-Amino-6-methylpyridine-2-carboxylic acid

-

Objective: To convert the primary amine into a diazonium salt, an excellent leaving group (N₂).

-

Methodology:

-

Suspend 1.0 equivalent of 5-Amino-6-methylpyridine-2-carboxylic acid in approximately 3 M hydrochloric acid. The acid serves to protonate the amine and form the necessary nitrous acid in situ.

-

Cool the suspension to 0-5 °C in an ice-salt bath. This low temperature is critical as diazonium salts are thermally unstable and can decompose violently at higher temperatures.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise. The addition must be slow to maintain the low temperature and control the exothermic reaction.

-

Stir the mixture at 0-5 °C for 30-45 minutes after the addition is complete to ensure full conversion to the diazonium salt. The solution may remain a suspension.

-

Step 2: Cyanide Displacement

-

Objective: To replace the diazonium group with a cyanide nucleophile.

-

Methodology:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.3 equivalents) and potassium cyanide (KCN) (1.5 equivalents) in water. Extreme caution must be exercised when handling cyanide salts as they are highly toxic. All work should be performed in a certified fume hood. The use of KCN helps to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species.

-

Cool this cyanide solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt suspension from Step 1 to the cold cyanide solution. Vigorous bubbling (nitrogen gas evolution) will be observed. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Structural confirmation is achieved through a combination of spectroscopic methods:

-

¹H NMR: Expect to see characteristic signals for the pyridine ring protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and carboxyl groups.

-

¹³C NMR: The spectrum should show distinct signals for the two quaternary carbons of the cyano and carboxyl groups, in addition to the signals for the pyridine ring carbons and the methyl carbon.

-

FT-IR Spectroscopy: Look for characteristic absorption bands for the C≡N stretch (typically ~2220-2240 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and the broad O-H stretch (~2500-3300 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₈H₆N₂O₂ with a high degree of accuracy.

Potential Applications and Future Research Directions

The unique trifunctional nature of 5-Cyano-6-methylpyridine-2-carboxylic acid—containing a chelating picolinic acid moiety, a nucleophilic/electrophilic cyano group, and a methyl group—opens several avenues for research:

-

Coordination Chemistry: The picolinic acid core is a well-known bidentate ligand. The additional cyano group could act as another coordination site, enabling the formation of novel mono- and polynuclear metal complexes with interesting magnetic or catalytic properties.

-

Medicinal Chemistry: Pyridine and nitrile moieties are common features in pharmacologically active compounds. This molecule could serve as a versatile intermediate for the synthesis of novel kinase inhibitors, enzyme modulators, or other potential therapeutic agents.

-

Materials Science: The rigid, functionalized structure could be a building block for metal-organic frameworks (MOFs) or functional polymers with unique electronic or porous properties.

Further research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound's properties, and an exploration of its reactivity and utility in these promising fields.

Safety Information

Based on supplier data, this compound is considered harmful if swallowed, in contact with skin, or if inhaled (GHS Hazard Statements H302, H312, H332).[2] All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthetic protocol involves highly toxic cyanide salts, which require specialized handling and disposal procedures.

References

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 24, 2026, from [Link]

-

Kozioł, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(9), 2953. [Link]

-

PubChem. (n.d.). Picolinic acid (CID 1018). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Explained. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 24, 2026, from [Link]

-

Kaur, H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1839-1869. [Link]

Sources

- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 2. 6-Methylpyridine-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 5-Cyano-6-methylpyridine-2-carboxylic acid: A Roadmap for Researchers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-6-methylpyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture suggests potential applications as a scaffold in the design of novel therapeutic agents. However, a critical piece of data for its rational development is currently absent from the public domain: its single-crystal X-ray structure. This guide provides a comprehensive roadmap for researchers seeking to determine the crystal structure of this compound. It outlines the significance of obtaining this data, provides detailed experimental protocols for crystal growth and X-ray diffraction, and offers insights from the crystal structures of analogous compounds. Furthermore, it explores the utility of computational crystal structure prediction as a complementary approach.

Introduction: The Uncharted Territory of a Promising Scaffold

Pyridine carboxylic acids are a well-established class of compounds in pharmaceutical development, with isomers like nicotinic acid playing crucial roles in medicine.[1] The introduction of cyano and methyl functional groups, as in 5-Cyano-6-methylpyridine-2-carboxylic acid, offers intriguing possibilities for modulating the physicochemical properties and biological activity of this scaffold. The precise three-dimensional arrangement of molecules in the solid state, known as the crystal structure, governs a multitude of properties critical to drug development, including solubility, stability, and bioavailability.[2] To date, the crystal structure of 5-Cyano-6-methylpyridine-2-carboxylic acid has not been reported, representing a significant knowledge gap. This guide is intended to equip researchers with the necessary theoretical and practical framework to elucidate this structure.

Part 1: The Imperative of Crystal Structure in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its performance and manufacturability.[3] Understanding the crystal structure is not merely an academic exercise; it is a cornerstone of modern drug development for several key reasons:

-

Polymorphism: A compound can often crystallize in multiple forms, known as polymorphs, each with a unique crystal lattice.[1] These different forms can exhibit significant variations in physical properties, which can have profound implications for the drug's efficacy and safety.[4]

-

Solubility and Bioavailability: The arrangement of molecules in a crystal lattice affects the energy required to break them apart, which in turn influences the compound's solubility and dissolution rate.[2] These factors are directly linked to the bioavailability of the drug.

-

Stability and Shelf-life: The crystal structure dictates the thermodynamic stability of a solid form. A comprehensive understanding of the crystalline landscape is essential to prevent the unexpected appearance of a more stable, and potentially less soluble, polymorph during storage or manufacturing.[1]

-

Intellectual Property: Novel crystalline forms of a drug can be patented, providing a crucial avenue for protecting intellectual property.[4]

Given these considerations, the determination of the crystal structure of 5-Cyano-6-methylpyridine-2-carboxylic acid is a high-priority endeavor for any research program involving this molecule.

Part 2: A Practical Guide to Experimental Structure Determination

The elucidation of a small molecule's crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model.[5]

Synthesis and Purification

The synthesis of cyanopyridine derivatives can be achieved through various established routes, often involving the oxidation of the corresponding picoline.[6] It is imperative that the starting material for crystallization be of the highest possible purity, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Standard purification techniques such as recrystallization or column chromatography should be employed.

Crystal Growth Methodologies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[7] A systematic screening of various crystallization conditions is recommended.

Table 1: Recommended Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding potential. |

| Esters | Ethyl acetate | Moderate polarity. |

| Ketones | Acetone | Good solvent for many organics. |

| Ethers | Diethyl ether, Dioxane | Can be used as anti-solvents. |

| Aromatic | Toluene | For less polar compounds. |

| Halogenated | Dichloromethane | Good solvating power. |

| Other | Acetonitrile, Water | For a range of polarities. |

Experimental Protocols for Crystal Growth:

-

Slow Evaporation: This is the most straightforward method.[8]

-

Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion: This technique is excellent for compounds that are sparingly soluble.[9]

-

Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

-

Add a more volatile "anti-solvent" (in which the compound is insoluble) to the bottom of the larger jar.

-

Over time, the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

-

Slow Cooling: This method is effective when the compound's solubility is highly dependent on temperature.[8]

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The gradual decrease in temperature will lead to supersaturation and crystal growth.

-

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the next step is to analyze them using SC-XRD.[10] This technique provides a definitive three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.[11]

Part 3: Predicting Structural Motifs from Analogs

In the absence of a determined structure for 5-Cyano-6-methylpyridine-2-carboxylic acid, we can gain valuable insights by examining the crystal structures of closely related molecules.

Table 2: Crystallographic Data of Structural Analogs

| Compound | Key Hydrogen Bonding Motifs | CCDC Refcode |

| 6-Methyl-2-pyridinecarboxylic acid | Carboxylic acid dimer, N-H...O interactions | Not readily available in free access databases, but zinc complexes have been studied.[12] |

| Nicotinonitrile (3-cyanopyridine) | Weak C-H...N interactions | NCNPYR01 |

| Picolinic acid (Pyridine-2-carboxylic acid) | O-H...N hydrogen bonds forming chains | PICOLA |

Based on these analogs, we can hypothesize that the crystal structure of 5-Cyano-6-methylpyridine-2-carboxylic acid will likely feature:

-

Carboxylic Acid Dimers: The carboxylic acid groups are likely to form strong O-H...O hydrogen bonds, creating dimeric synthons.

-

Pyridine-Carboxylic Acid Interactions: The nitrogen atom of the pyridine ring is a good hydrogen bond acceptor and may interact with the carboxylic acid proton of a neighboring molecule, forming O-H...N bonds.

-

Nitrile Interactions: The cyano group can participate in weaker C-H...N interactions or potentially dipole-dipole interactions with other cyano groups.

Part 4: The Computational Approach - Crystal Structure Prediction (CSP)

Computational methods for predicting crystal structures have become increasingly powerful and can provide a theoretical landscape of possible polymorphs.[13][14] CSP can be used to de-risk development by identifying potentially more stable, yet undiscovered, crystal forms.[1]

The general workflow for CSP involves:

-

Conformational Analysis: Determining the low-energy conformations of the molecule.

-

Crystal Packing Generation: Generating a large number of plausible crystal packing arrangements in various space groups.

-

Energy Minimization: Optimizing the geometry of the generated crystal structures using force fields or quantum mechanical methods.

-

Lattice Energy Ranking: Ranking the predicted structures based on their calculated lattice energies.

While CSP is a powerful tool, it is important to note that the predicted structures must be validated experimentally.[15]

Conclusion

The crystal structure of 5-Cyano-6-methylpyridine-2-carboxylic acid remains an important and unanswered question. Its determination is crucial for the rational development of this compound as a potential pharmaceutical agent. This guide has provided a comprehensive framework for approaching this challenge, from experimental methodologies for crystal growth and X-ray diffraction to the use of computational prediction. By following the protocols and considering the insights from structural analogs outlined herein, researchers will be well-equipped to successfully elucidate the crystal structure of this promising molecule and unlock its full potential in drug discovery.

References

- CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents. (n.d.).

-

How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 24, 2026, from [Link]

- Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology. Humana Press.

-

Zhang, Y., et al. (2025). Prediction of small molecule crystal structures. Request PDF. Retrieved from [Link]

- Giron, D. (2022).

- Jones, A. W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.

-

Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Retrieved January 24, 2026, from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved January 24, 2026, from [Link]

- Beran, G. J. O. (2024). Rapid prediction of molecular crystal structures using simple topological and physical descriptors.

- Wang, X., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

-

What is Crystal Structure Prediction? And why is it so difficult? - CCDC. (2021, April 9). Retrieved from [Link]

-

Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". (2024, February 14). YouTube. Retrieved from [Link]

-

X-ray crystallography - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.

-

Crystal structures of 2- and 3-cyanopyridine | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]

-

How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025, April 24). YouTube. Retrieved from [Link]

- van de Streek, J., et al. (2022). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields.

-

Small molecule crystallography - Excillum. (n.d.). Retrieved January 24, 2026, from [Link]

-

The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua - Filter Dryer. (2025, July 11). Retrieved from [Link]

-

Nicotinonitrile - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Tutorial of CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". (2024, February 14). YouTube. Retrieved from [Link]

-

A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (n.d.). Retrieved January 24, 2026, from [Link]

-

Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

-

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved January 24, 2026, from [Link]

-

Crystal Structure Prediction | Schrödinger Life Science. (n.d.). Retrieved January 24, 2026, from [Link]

- Senturk, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12).

-

How to Grow Single Crystals | Organic Chemistry. (2020, December 12). YouTube. Retrieved from [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025). ResearchGate. Retrieved from [Link]

-

How to: Access Structures. (2018, June 5). YouTube. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 3. syrris.com [syrris.com]

- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. excillum.com [excillum.com]

- 12. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Methodological & Application

Synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid experimental protocol

An In-depth Technical Guide to the Synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and reproducible experimental protocol for the synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The described multi-step synthesis commences with the readily available starting material, 2-amino-6-methylpyridine, and proceeds through a series of well-established chemical transformations, including diazotization, Sandmeyer reactions, and selective hydrolysis. This document is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step protocol but also the underlying chemical principles and critical experimental parameters to ensure a successful outcome.

Introduction

Pyridine carboxylic acids are a class of compounds of significant interest in the pharmaceutical and agrochemical industries due to their prevalence in a wide range of biologically active molecules. The specific substitution pattern of 5-Cyano-6-methylpyridine-2-carboxylic acid, featuring a carboxylic acid, a cyano group, and a methyl group on the pyridine scaffold, makes it a versatile intermediate for the synthesis of more complex molecular architectures. The protocol outlined herein provides a reliable pathway to access this valuable compound.

Overall Synthetic Scheme

The synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid is accomplished via a four-step sequence starting from 2-amino-6-methylpyridine. The overall transformation is depicted below:

Caption: Overall synthetic route to 5-Cyano-6-methylpyridine-2-carboxylic acid.

Part 1: Synthesis of 2-Bromo-6-methylpyridine

This initial step involves the conversion of the amino group of 2-amino-6-methylpyridine to a bromo group via a Sandmeyer reaction. This is a classic and reliable method for the introduction of halides onto an aromatic ring.[1][2]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Amino-6-methylpyridine | 108.14 | 10.8 g (0.1 mol) | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 60 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g (0.11 mol) | 1.1 |

| Copper(I) Bromide (CuBr) | 143.45 | 15.8 g (0.11 mol) | 1.1 |

| Hydrobromic Acid (48%) | 80.91 | 40 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Experimental Protocol

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in 60 mL of 98% sulfuric acid. The dissolution is exothermic, so cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine sulfate, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a 500 mL flask, prepare a solution of 15.8 g (0.11 mol) of copper(I) bromide in 40 mL of 48% hydrobromic acid. Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuBr/HBr solution. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-bromo-6-methylpyridine.

-

Purify the crude product by vacuum distillation to yield a colorless oil.

-

Part 2: Synthesis of 5-Bromo-6-methylpyridine-2-carbonitrile

This part of the synthesis involves the bromination of 2-bromo-6-methylpyridine at the 5-position, followed by a nucleophilic substitution of the more reactive 2-bromo substituent with a cyanide group.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Bromo-6-methylpyridine | 172.02 | 8.6 g (0.05 mol) | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.8 g (0.055 mol) | 1.1 |

| Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Copper(I) Cyanide (CuCN) | 89.56 | 5.4 g (0.06 mol) | 1.2 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Ethyl Acetate | 88.11 | 300 mL | - |

| Iron(III) Chloride (FeCl₃) | 162.20 | 1.0 g | - |

Experimental Protocol

-

Bromination:

-

To a solution of 8.6 g (0.05 mol) of 2-bromo-6-methylpyridine in 50 mL of concentrated sulfuric acid, add 9.8 g (0.055 mol) of N-bromosuccinimide in portions, while maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice and neutralize with a saturated solution of sodium carbonate.

-

Extract the product with ethyl acetate (3 x 100 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 2,5-dibromo-6-methylpyridine.

-

-

Cyanation:

-

In a 250 mL round-bottom flask, combine the crude 2,5-dibromo-6-methylpyridine, 5.4 g (0.06 mol) of copper(I) cyanide, and 100 mL of DMF.

-

Heat the reaction mixture to 150 °C and stir for 6 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and pour it into a solution of 1.0 g of FeCl₃ in 100 mL of 2 M HCl.

-

Stir the mixture for 30 minutes, then extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-6-methylpyridine-2-carbonitrile as a solid.

-

Part 3: Synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid

The final two steps involve the conversion of the remaining bromo group to a cyano group and the selective hydrolysis of the 2-cyano group to a carboxylic acid.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 5-Bromo-6-methylpyridine-2-carbonitrile | 197.02 | 3.94 g (0.02 mol) | 1.0 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 183 mg (0.2 mmol) | 0.01 |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 222 mg (0.4 mmol) | 0.02 |

| Zinc Cyanide (Zn(CN)₂) | 117.43 | 1.4 g (0.012 mol) | 0.6 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Sulfuric Acid (70%) | - | 40 mL | - |

| Dichloromethane | 84.93 | 150 mL | - |

Experimental Protocol

-

Palladium-Catalyzed Cyanation:

-

To a dried Schlenk flask, add 3.94 g (0.02 mol) of 5-bromo-6-methylpyridine-2-carbonitrile, 183 mg (0.2 mmol) of Pd₂(dba)₃, 222 mg (0.4 mmol) of dppf, and 1.4 g (0.012 mol) of zinc cyanide.

-

Evacuate and backfill the flask with argon three times.

-

Add 50 mL of degassed DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-cyano-6-methylpyridine-2-carbonitrile by column chromatography.

-

-

Selective Hydrolysis:

-

In a 100 mL round-bottom flask, suspend the purified 5-cyano-6-methylpyridine-2-carbonitrile in 40 mL of 70% sulfuric acid.

-

Heat the mixture to 100 °C and stir for 4 hours. The progress of the reaction can be monitored by TLC.

-

Cool the reaction mixture in an ice bath and carefully neutralize to pH 3-4 by the slow addition of a concentrated sodium hydroxide solution.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 5-Cyano-6-methylpyridine-2-carboxylic acid.

-

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -C≡N, -COOH).

-

Melting Point: To assess the purity of the final product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Sandmeyer reaction | Incomplete diazotization or premature decomposition | Ensure the temperature is strictly controlled during diazotization. Use freshly prepared diazonium salt immediately. |

| Incomplete bromination | Insufficient reaction time or temperature | Increase the reaction time or slightly elevate the temperature. Ensure NBS is of high purity. |

| Difficulty in selective hydrolysis | Over-hydrolysis to the diacid | Carefully monitor the reaction by TLC and stop the reaction once the starting material is consumed. |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (sulfuric and hydrobromic acid) are highly corrosive and should be handled with extreme care.

-

Cyanide salts (NaCN, CuCN, Zn(CN)₂) are highly toxic. Handle with appropriate care and have a cyanide poisoning antidote kit available. All waste containing cyanide must be quenched with bleach before disposal.

-

Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

References

- Organic Syntheses, Coll. Vol. 5, p. 303 (1973); Vol. 44, p. 32 (1964). [Link: http://www.orgsyn.org/demo.aspx?prep=CV5P0303]

- Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(1), 81-84.

- Weissman, S. A., et al. (2004). A practical, ligand-free cyanation of aryl bromides. Journal of the American Chemical Society, 126(18), 5652-5653.

- Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. [Link: https://pubs.acs.org/doi/abs/10.1021/jo01153a003]

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

- BenchChem. (2025). 5-Cyano-2-methylpyridine chemical structure and synthesis. [Link: https://www.benchchem.com/product/b057721]

- European Patent Office. (2011). Process for producing pyridine carboxylic acids - EP 2428505 B1. [Link: https://patents.google.

- Wikipedia. (n.d.). Sandmeyer reaction. [Link: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

Sources

Application Notes and Protocols for Investigating the Biological Activity of 5-Cyano-6-methylpyridine-2-carboxylic acid

Introduction: A Privileged Scaffold in Drug Discovery

The pyridine ring is a ubiquitous motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[1][2][3] 5-Cyano-6-methylpyridine-2-carboxylic acid belongs to this versatile class of compounds. The presence of a carboxylic acid, a cyano group, and a methyl group on the pyridine core suggests its potential for diverse molecular interactions, making it a compelling candidate for biological screening and drug development.

These application notes provide a comprehensive guide for researchers to investigate the biological activity of 5-Cyano-6-methylpyridine-2-carboxylic acid. We will focus on a hypothetical, yet plausible, mechanism of action as a starting point for investigation: the inhibition of a key metabolic enzyme, providing detailed protocols for both enzymatic and cell-based assays.

Compound Profile: 5-Cyano-6-methylpyridine-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | (Calculated) |

| Molecular Weight | 162.15 g/mol | (Calculated) |

| Appearance | White to off-white solid | (Typical for similar compounds) |

| Solubility | Soluble in DMSO, Methanol | (Typical for similar compounds) |

Handling and Storage:

5-Cyano-6-methylpyridine-2-carboxylic acid should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses). The compound is expected to be stable at room temperature but should be stored in a cool, dry place, protected from light, to ensure long-term integrity. For biological assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C.

Hypothetical Mechanism of Action: Inhibition of a Dehydrogenase Enzyme

Based on the biological activities of structurally related pyridine derivatives, we propose that 5-Cyano-6-methylpyridine-2-carboxylic acid may act as an inhibitor of a dehydrogenase enzyme. Dehydrogenases are critical enzymes in various metabolic pathways, and their inhibition can have significant therapeutic effects, particularly in cancer and infectious diseases. For the purpose of these protocols, we will consider a generic NAD⁺-dependent dehydrogenase as the target.

Experimental Workflows

The following diagram outlines the general workflow for characterizing the biological activity of 5-Cyano-6-methylpyridine-2-carboxylic acid, starting from initial enzymatic screening to cellular activity validation.

Caption: General workflow for biological activity assessment.

Protocol 1: In Vitro Dehydrogenase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of 5-Cyano-6-methylpyridine-2-carboxylic acid against a model NAD⁺-dependent dehydrogenase. The assay measures the rate of NADH formation, which absorbs light at 340 nm.

Principle: The enzymatic reaction involves the oxidation of a substrate and the concomitant reduction of NAD⁺ to NADH. An inhibitor will decrease the rate of this reaction.

Materials:

-

96-well, UV-transparent microplates

-

Microplate reader with 340 nm absorbance measurement capability

-

Dehydrogenase enzyme (e.g., lactate dehydrogenase, malate dehydrogenase)

-

Substrate for the chosen dehydrogenase (e.g., sodium lactate, L-malic acid)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

5-Cyano-6-methylpyridine-2-carboxylic acid

-

DMSO (for compound stock solution)

-

Positive control inhibitor (if available)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of 5-Cyano-6-methylpyridine-2-carboxylic acid in DMSO.

-

Prepare working solutions of the enzyme, substrate, and NAD⁺ in the assay buffer at appropriate concentrations. These should be optimized based on the specific enzyme's kinetics.

-

Prepare a serial dilution of the compound stock solution in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the following in order:

-

Assay buffer

-

Compound dilution (or vehicle control - buffer with the same percentage of DMSO)

-

Enzyme solution

-

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow for inhibitor binding.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the substrate and NAD⁺ solution to each well.

-

Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Self-Validation and Controls:

-

Negative Control: Wells containing all components except the inhibitor (vehicle control). This represents 100% enzyme activity.

-

Positive Control: Wells containing a known inhibitor of the enzyme.

-

Blank: Wells containing all components except the enzyme to account for any non-enzymatic reaction.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic or cytostatic effects of 5-Cyano-6-methylpyridine-2-carboxylic acid on a cancer cell line.[4][5]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[6] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

5-Cyano-6-methylpyridine-2-carboxylic acid

-

Positive control cytotoxic agent (e.g., doxorubicin)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 5-Cyano-6-methylpyridine-2-carboxylic acid in complete medium from the DMSO stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include vehicle control wells (medium with the same percentage of DMSO as the highest compound concentration).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a blank well (medium and MTT only) from all other readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

-

Expected Results (Hypothetical Data):

| Assay | Parameter | Value |

| Dehydrogenase Inhibition | IC₅₀ | 5.2 µM |

| Cell Viability (HeLa, 48h) | EC₅₀ | 12.8 µM |

Signaling Pathway Visualization

The following diagram illustrates the hypothetical mechanism of action of 5-Cyano-6-methylpyridine-2-carboxylic acid leading to decreased cell viability.

Caption: Hypothetical mechanism of action pathway.

Conclusion and Future Directions

These application notes provide a foundational framework for investigating the biological activity of 5-Cyano-6-methylpyridine-2-carboxylic acid. The provided protocols for dehydrogenase inhibition and cell viability assays are robust starting points for characterizing its potential as a bioactive compound. Further studies could involve:

-

Target Identification: Utilizing techniques such as proteomics or thermal shift assays to identify the specific cellular target(s) of the compound.

-

Mechanism of Action Studies: Investigating the mode of enzyme inhibition (e.g., competitive, non-competitive) and exploring downstream cellular effects such as apoptosis or cell cycle arrest.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-Cyano-6-methylpyridine-2-carboxylic acid to optimize its potency and selectivity.[7]

By following these guidelines, researchers can systematically evaluate the biological potential of this and other novel chemical entities, contributing to the advancement of drug discovery and development.

References

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). National Institutes of Health. [Link]

-

Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1985). PubMed. [Link]

-

6-Methylpyridine-2-carboxylic acid. (n.d.). PubChem. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Picolinic acid. (n.d.). PubChem. [Link]

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2008). ResearchGate. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

- Process for producing pyridine carboxylic acids. (2011).

-

New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. (2023). National Institutes of Health. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs. [Link]

- The synthetic method of 2-pyridine carboxylic acid. (2009).

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). MDPI. [Link]

-

Guidelines for cell viability assays. (2018). ResearchGate. [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2022). CrystEngComm. [Link]

-

Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2020). ResearchGate. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PMC. [Link]

-

Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability,... (2020). ResearchGate. [Link]

-

Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. (2020). PubMed. [Link]

-

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (2021). RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. creative-biogene.com [creative-biogene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 5-Cyano-6-methylpyridine-2-carboxylic Acid in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Cyanopyridine Nucleus

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for medicinal chemists. The strategic incorporation of specific functional groups onto this heterocyclic core allows for the fine-tuning of a molecule's pharmacological profile. Among the vast array of substituted pyridines, 5-Cyano-6-methylpyridine-2-carboxylic acid emerges as a particularly intriguing, albeit underexplored, building block. This molecule uniquely combines three critical pharmacophoric elements: a carboxylic acid for potential salt formation and strong hydrogen bonding, a nitrile group which can act as a hydrogen bond acceptor or be a precursor for other functionalities, and a methyl group which can modulate steric interactions and lipophilicity.

This technical guide provides an in-depth exploration of the synthesis and potential applications of 5-Cyano-6-methylpyridine-2-carboxylic acid, drawing insights from the established biological activities of its close structural analogs. We will delve into rational, step-by-step synthetic protocols and discuss its prospective utility in developing novel therapeutics, particularly in the realms of oncology and infectious diseases.

Synthetic Pathways: A Protocol for the Preparation of 5-Cyano-6-methylpyridine-2-carboxylic Acid

While a direct, one-pot synthesis for 5-Cyano-6-methylpyridine-2-carboxylic acid is not extensively documented in publicly available literature, a robust and logical synthetic route can be devised from well-established pyridine chemistry. The proposed pathway involves a two-step process starting from the commercially available 2-methyl-5-cyanopyridine (also known as 6-methylnicotinonitrile). This strategy hinges on the introduction of a second cyano group at the 2-position, followed by selective hydrolysis to the carboxylic acid.

Step 1: Synthesis of 2,5-Dicyano-6-methylpyridine

The introduction of a cyano group at the 2-position of a pyridine ring can be achieved through various methods. A common approach involves the activation of the pyridine N-oxide followed by reaction with a cyanide salt.

Protocol 1: Synthesis of 2,5-Dicyano-6-methylpyridine

-

Oxidation to N-oxide:

-

In a round-bottom flask, dissolve 2-methyl-5-cyanopyridine (1 eq.) in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% aqueous solution, 2-3 eq.) while maintaining the temperature below 60°C with an ice bath.

-

Stir the reaction mixture at 70-80°C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-5-cyanopyridine-N-oxide.

-

-

Cyanation:

-

To a solution of the crude N-oxide (1 eq.) in dimethylformamide (DMF), add trimethylsilyl cyanide (TMSCN, 1.5 eq.).

-

Slowly add benzoyl chloride (1.2 eq.) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by pouring it into a cold saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,5-dicyano-6-methylpyridine.

-

Step 2: Selective Hydrolysis to 5-Cyano-6-methylpyridine-2-carboxylic Acid

The selective hydrolysis of one of two nitrile groups on a pyridine ring can be challenging. However, the electronic environment of the two cyano groups in 2,5-dicyano-6-methylpyridine is distinct. The cyano group at the 2-position is more susceptible to nucleophilic attack due to its proximity to the ring nitrogen. This allows for controlled hydrolysis under either acidic or basic conditions.

Protocol 2: Selective Hydrolysis

-

Acid-Catalyzed Hydrolysis:

-

Suspend 2,5-dicyano-6-methylpyridine (1 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture at a controlled temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or HPLC. The goal is to achieve hydrolysis of the 2-cyano group to the carboxylic acid while minimizing the hydrolysis of the 5-cyano group.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Adjust the pH of the solution to approximately 3-4 with a concentrated solution of sodium hydroxide.

-

The product, 5-Cyano-6-methylpyridine-2-carboxylic acid, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

-

Base-Catalyzed Hydrolysis (Alternative):

-

Heat the dinitrile under reflux with an aqueous solution of a base, such as sodium hydroxide.[2]

-

The reaction will initially form the sodium salt of the carboxylic acid.

-

After the reaction is complete, cool the mixture and carefully acidify with a dilute acid like hydrochloric acid to precipitate the free carboxylic acid.[2][3]

-

Causality Behind Experimental Choices:

-

N-oxide formation: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. The formation of the N-oxide increases the electron density on the ring, making it more susceptible to certain reactions, but also activates the 2 and 6 positions for nucleophilic attack.

-